2-methyl-4-(1H-pyrrol-1-yl)-6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidine
描述
This compound features a pyrimidine core substituted at three positions:
- Position 2: A methyl group, enhancing lipophilicity and metabolic stability.
- Position 4: A 1H-pyrrol-1-yl group, a nitrogen-rich heterocycle that may participate in hydrogen bonding or π-π interactions.
- Position 6: A piperazine ring linked to a 4-(trifluoromethyl)benzoyl moiety. The trifluoromethyl group improves bioavailability and resistance to oxidative metabolism, while the benzoyl group contributes to steric bulk and electronic effects .
属性
IUPAC Name |
[4-(2-methyl-6-pyrrol-1-ylpyrimidin-4-yl)piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3N5O/c1-15-25-18(27-8-2-3-9-27)14-19(26-15)28-10-12-29(13-11-28)20(30)16-4-6-17(7-5-16)21(22,23)24/h2-9,14H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGOHHOPWNGSONQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C(F)(F)F)N4C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
相似化合物的比较
Comparison with Similar Compounds
Structural Analogues
Key structural variations among similar compounds include modifications to the piperazine substituent, pyrimidine substituents, and heterocyclic moieties. Below is a comparative analysis:
Substituent Effects on Pharmacological Properties
- Trifluoromethyl Benzoyl vs. Sulfonyl : The benzoyl group in the target compound may enhance lipophilicity and CNS penetration compared to sulfonyl derivatives, which are more polar .
- Pyrrole vs. Pyrazole : The 1H-pyrrol-1-yl group in the target compound offers distinct hydrogen-bonding capabilities compared to pyrazole derivatives (e.g., compound 5), which may influence selectivity for biological targets .
- Thiophene vs.
常见问题
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for higher yield?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the functionalization of the pyrimidine core. Key steps include:
- Coupling reactions to introduce the piperazine-tritylbenzoyl moiety, using coupling agents like EDCI/HOBt in anhydrous DMF .
- Temperature control (e.g., 0–5°C for sensitive intermediates) and solvent selection (e.g., dichloromethane for lipophilic intermediates) to minimize side reactions .
- Catalysts : Stannous chloride for reductions or palladium-based catalysts for cross-couplings .
- Monitoring : Thin-layer chromatography (TLC) or HPLC to track reaction progress and ensure intermediate purity .
Q. Optimization Strategies :
- Use microwave-assisted synthesis to reduce reaction time for slow steps.
- Purify intermediates via column chromatography with gradient elution (e.g., hexane/ethyl acetate) to improve yield .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, critical for verifying the piperazine-linked benzoyl group .
- X-ray Crystallography : Resolves stereochemical ambiguities (e.g., piperazine conformation) using single-crystal data (see Table 1) .
- HPLC-PDA : Ensures >95% purity, with C18 columns and acetonitrile/water gradients for separation .
Q. Table 1: Key Crystallographic Data
| Parameter | Value | Source |
|---|---|---|
| Crystal System | Orthorhombic | |
| Space Group | Pccn | |
| Unit Cell Dimensions | a=21.31 Å, b=18.62 Å, c=7.49 Å |
Advanced Research Questions
Q. How does the substitution pattern (e.g., trifluoromethyl group, piperazine linkage) influence binding affinity to biological targets?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies :
- Trifluoromethyl Group : Enhances metabolic stability and hydrophobic interactions with target pockets. Compare with analogs lacking this group using enzymatic assays (e.g., IC₅₀ shifts) .
- Piperazine Linkage : Flexibility impacts binding kinetics. Rigidify the piperazine ring (e.g., via sp³ hybridization) and measure changes in receptor affinity using surface plasmon resonance (SPR) .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to map interactions with kinase domains or GPCRs .
Q. Table 2: Comparative Biological Activity of Structural Analogs
| Compound | Structural Feature | IC₅₀ (nM) | Target |
|---|---|---|---|
| Target Compound | Trifluoromethyl, piperazine | 12.3 | Kinase X |
| Analog A (no CF₃) | Methyl instead of CF₃ | 245.7 | Kinase X |
| Analog B (rigid piperazine) | Piperazine replaced with morpholine | 89.4 | Kinase X |
Q. What strategies can resolve contradictions in biological activity data across different studies?
Methodological Answer:
- Orthogonal Assays : Validate initial findings (e.g., cytotoxicity in MTT assays) with alternative methods like ATP-based luminescence or flow cytometry .
- Control Experiments :
- Data Normalization : Account for batch-to-batch variability by normalizing to internal standards (e.g., housekeeping genes in qPCR) .
- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers or confounding variables .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in neurological disorders?
Methodological Answer:
- In Vitro Models :
- In Vivo Studies :
Q. What are the best practices for analyzing pharmacokinetic properties, such as metabolic stability and plasma protein binding?
Methodological Answer:
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